molecular formula C13H13ClN4O2 B1678506 ethyl (Z)-3-[5-(2-amino-5-chlorophenyl)-1,2,4-triazol-1-yl]prop-2-enoate CAS No. 528893-52-9

ethyl (Z)-3-[5-(2-amino-5-chlorophenyl)-1,2,4-triazol-1-yl]prop-2-enoate

Cat. No. B1678506
M. Wt: 292.72 g/mol
InChI Key: QWVNYBWNXRRADG-WAYWQWQTSA-N
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Description

The compound “ethyl (Z)-3-[5-(2-amino-5-chlorophenyl)-1,2,4-triazol-1-yl]prop-2-enoate” is an organic compound based on its formula. It contains an ethyl group, a phenyl group (which is part of the 2-amino-5-chlorophenyl component), a triazole ring, and a prop-2-enoate group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the triazole ring, which is a five-membered ring containing two nitrogen atoms, and the phenyl ring, which is a six-membered ring containing six carbon atoms . The exact structure would depend on the specific arrangement and bonding of these groups.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by several factors, including the presence of the electron-rich nitrogen atoms in the triazole ring and the potential acidity of the hydrogen atom attached to one of these nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. For example, the presence of the polar triazole ring and the potentially ionizable amino group could influence its solubility in water and other solvents .

Scientific Research Applications

Crystal Packing and Molecular Interactions

Further research has examined the crystal packing and molecular interactions within similar molecular structures, identifying unique N⋯π and O⋯π interactions, which are less common than direct hydrogen bonding. This provides an understanding of the three-dimensional arrangement and potential reactivity of compounds like ethyl (Z)-3-[5-(2-amino-5-chlorophenyl)-1,2,4-triazol-1-yl]prop-2-enoate (Zhang, Wu, & Zhang, 2011).

Antimicrobial and Antioxidant Activities

A significant area of application for compounds structurally related to ethyl (Z)-3-[5-(2-amino-5-chlorophenyl)-1,2,4-triazol-1-yl]prop-2-enoate is in the field of antimicrobial and antioxidant activities. Various studies have synthesized derivatives and tested them against a range of microorganisms, showing promising antibacterial, antifungal, and antioxidant properties. This suggests potential applications of ethyl (Z)-3-[5-(2-amino-5-chlorophenyl)-1,2,4-triazol-1-yl]prop-2-enoate in the development of new antimicrobial and antioxidant agents (Desai, Shihora, & Moradia, 2007), (Bektaş et al., 2007), (Bekircan et al., 2008).

Molecular Interaction Analysis

Studies have also explored the π-hole tetrel bonding interactions in derivatives of ethyl (Z)-3-[5-(2-amino-5-chlorophenyl)-1,2,4-triazol-1-yl]prop-2-enoate, using Hirshfeld surface analysis and DFT calculations. These analyses provide insightsinto the molecular behavior and interaction potentials of these compounds, aiding in the understanding of their reactivity and potential applications in various fields (Ahmed et al., 2020).

Anticancer Potential

Notably, certain derivatives have been synthesized and evaluated for their in vitro anticancer properties. These studies highlight the potential therapeutic applications of compounds structurally related to ethyl (Z)-3-[5-(2-amino-5-chlorophenyl)-1,2,4-triazol-1-yl]prop-2-enoate, offering promising avenues for the development of novel anticancer agents (Kattimani et al., 2013).

Enzyme Inhibition and Therapeutic Applications

Further studies have investigated the enzyme inhibition properties of related compounds, focusing on lipase and α-glucosidase inhibition. These findings indicate the potential utility of ethyl (Z)-3-[5-(2-amino-5-chlorophenyl)-1,2,4-triazol-1-yl]prop-2-enoate derivatives in therapeutic applications, particularly in the treatment of conditions related to enzyme dysfunction (Bekircan, Ülker, & Menteşe, 2015).

Safety And Hazards

Without specific data, it’s difficult to provide detailed information about the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it to minimize the risk of exposure .

Future Directions

Future research on this compound could involve exploring its potential uses, such as in the development of new drugs or materials, and investigating its physical and chemical properties in more detail .

properties

IUPAC Name

ethyl (Z)-3-[5-(2-amino-5-chlorophenyl)-1,2,4-triazol-1-yl]prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN4O2/c1-2-20-12(19)5-6-18-13(16-8-17-18)10-7-9(14)3-4-11(10)15/h3-8H,2,15H2,1H3/b6-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWVNYBWNXRRADG-WAYWQWQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CN1C(=NC=N1)C2=C(C=CC(=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C\N1C(=NC=N1)C2=C(C=CC(=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl (Z)-3-[5-(2-amino-5-chlorophenyl)-1,2,4-triazol-1-yl]prop-2-enoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl (Z)-3-[5-(2-amino-5-chlorophenyl)-1,2,4-triazol-1-yl]prop-2-enoate
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ethyl (Z)-3-[5-(2-amino-5-chlorophenyl)-1,2,4-triazol-1-yl]prop-2-enoate
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ethyl (Z)-3-[5-(2-amino-5-chlorophenyl)-1,2,4-triazol-1-yl]prop-2-enoate
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ethyl (Z)-3-[5-(2-amino-5-chlorophenyl)-1,2,4-triazol-1-yl]prop-2-enoate
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ethyl (Z)-3-[5-(2-amino-5-chlorophenyl)-1,2,4-triazol-1-yl]prop-2-enoate
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ethyl (Z)-3-[5-(2-amino-5-chlorophenyl)-1,2,4-triazol-1-yl]prop-2-enoate

Citations

For This Compound
1
Citations
A Vivanco-Lira, JR Nieto-Saucedo - arXiv preprint arXiv:2102.03876, 2021 - arxiv.org
Introduction. Can the infection due to the human immunodeficiency virus type 1 induce a change in the differentiation status or process in T cells?. Methods. We will consider two …
Number of citations: 1 arxiv.org

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